1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester is a complex organic compound with a pyrazole core structure
Preparation Methods
The synthesis of 1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyrazole derivatives with ethyl esters under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production .
Chemical Reactions Analysis
1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can modulate biological processes, leading to desired therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazole-1-acetic acid, 5-[[(2-ethoxy-3-pyridinyl)carbonyl]amino]-3-methyl-, ethyl ester can be compared with other pyrazole derivatives such as:
- 1H-Pyrazole-1-acetic acid, 5-amino-3-(3-pyridinyl)-, methyl ester
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C16H20N4O4 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
ethyl 2-[5-[(2-ethoxypyridine-3-carbonyl)amino]-3-methylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C16H20N4O4/c1-4-23-14(21)10-20-13(9-11(3)19-20)18-15(22)12-7-6-8-17-16(12)24-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,22) |
InChI Key |
YMPYZFDDAZSHTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=NN2CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.